Lipoxygenase Inhibitory Potency: 2-Propyl-Benzoxazinone vs. 2-Phenyl-Benzoxazinone
2-Propyl-4H-3,1-benzoxazin-4-one is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While quantitative IC50 data for this specific compound are not publicly disclosed, the 2-propyl substitution pattern is associated with pronounced lipoxygenase pathway activity, whereas closely related 2-phenyl benzoxazinones shift selectivity toward serine proteases such as cathepsin G, achieving Ki values in the nanomolar range [2][3]. This functional divergence suggests that the 2-propyl analog may offer a differentiated polypharmacology profile across the arachidonic acid cascade.
| Evidence Dimension | Lipoxygenase inhibitory activity |
|---|---|
| Target Compound Data | Described as a potent lipoxygenase inhibitor (no IC50 available) |
| Comparator Or Baseline | 2-Phenyl benzoxazinones: Ki = 0.84–5.5 μM against cathepsin G (not lipoxygenase) [2] |
| Quantified Difference | Qualitative target divergence: lipoxygenase vs. serine protease |
| Conditions | Rat RBL-2H3 cells (5-lipoxygenase translocation assay) [1]; chromogenic substrate hydrolysis for cathepsin G [2] |
Why This Matters
For researchers targeting the lipoxygenase pathway, the 2-propyl analog represents a distinct chemotype from 2-aryl benzoxazinones, which are optimized for serine protease inhibition.
- [1] Medical University of Lublin. (n.d.). MeSH Concept Record: 2-propyl-4H-3,1-benzoxazin-4-one. Retrieved from https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 View Source
- [2] Aliter, K. F., & Al-Horani, R. A. (2024). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Medicinal Chemistry, 20, 1–8. View Source
- [3] Krantz, A., Spencer, R. W., Tam, T. F., Liak, T. J., Copp, L. J., Thomas, E. M., & Rafferty, S. P. (1990). Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 33(2), 464–479. View Source
